REACTION_CXSMILES
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Cl[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[NH3:12]>>[NH2:12][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]
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Name
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Quantity
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190 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)N)C=CC(=C1)Cl
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Name
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Quantity
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1.5 L
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Type
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reactant
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Smiles
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N
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Name
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cuprous chloride
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Quantity
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100 g
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Type
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reactant
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was reacted at 80° C. for 15 hours in an autoclave
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Duration
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15 h
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Type
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FILTRATION
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Details
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The crystals deposited were collected by filtration
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Name
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Type
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Smiles
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NC1=C(C(=O)N)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |